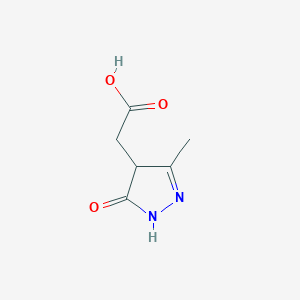
1-Ethynyl-4-hexylbenzene
Übersicht
Beschreibung
1-Ethynyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 . It is a derivative of benzene and belongs to the class of organic compounds known as alkylbenzenes .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-hexylbenzene consists of a benzene ring substituted with an ethynyl group at one position and a hexyl group at the fourth position . The average molecular mass is 186.293 Da .Physical And Chemical Properties Analysis
1-Ethynyl-4-hexylbenzene has a molecular weight of 186.29 g/mol . It has a complexity of 176 and a monoisotopic mass of 186.140850574 gWissenschaftliche Forschungsanwendungen
Chiral Stationary Phase for High-Performance Liquid Chromatography (HPLC)
1-Ethynyl-4-hexylbenzene has been utilized in the synthesis of poly(diphenylacetylene) bearing optically active anilide pendants. This polymer can be applied as a chiral stationary phase in HPLC, which is essential for separating enantiomers in pharmaceuticals and other substances .
Material Science
The compound’s properties are valuable in material science research, particularly in the synthesis of new materials with potential applications in various industries .
Chemical Synthesis
In chemical synthesis, 1-Ethynyl-4-hexylbenzene is used as a building block for creating complex molecules. Its structure is beneficial for constructing polymers and other macromolecules .
Click Chemistry
This compound plays a role in click chemistry, where it can be used as a reactant for creating diverse chemical entities through highly selective and efficient reactions .
Electronic Devices Synthesis
It serves as a useful protecting group reagent for terminal ethynes during the synthesis of electronic devices, indicating its importance in the development of new electronic materials .
Analytical Applications
The compound’s unique structure makes it suitable for analytical purposes, aiding in the development of new analytical methods and technologies .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-ethynyl-4-hexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPDFDTYANKKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379401 | |
| Record name | 1-Ethynyl-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-hexylbenzene | |
CAS RN |
79887-11-9 | |
| Record name | 1-Ethynyl-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene ring affect the material properties?
A: Research has shown that the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene core significantly influences the intermolecular interactions and consequently, the optical and electronic properties of the resulting material. For example, when substituted at the 9,10-positions of the anthracene ring, it enhances J-aggregated intermolecular interactions, leading to a lower bandgap energy and more compact film morphology [, , ]. This results in enhanced hole mobility, making it more suitable for applications in organic thin-film transistors (OTFTs) [].
Q2: What is the significance of the optical properties observed in these anthracene derivatives containing 1-Ethynyl-4-hexylbenzene?
A: The anthracene derivatives synthesized with 1-Ethynyl-4-hexylbenzene exhibit distinct optical properties, characterized by specific absorption and emission profiles [, ]. The observed symmetric structures in their transmittance and photoluminescence (PL) spectra, with peaks exhibiting similar vibrational energy levels for both the ground and excited states, provide valuable insights into the electronic transitions within these molecules [, ]. These findings are crucial for understanding their potential applications in optoelectronic devices.
Q3: Beyond OTFTs, what other applications can benefit from the incorporation of 1-Ethynyl-4-hexylbenzene into conjugated systems?
A: 1-Ethynyl-4-hexylbenzene's versatility extends beyond its use in anthracene-based semiconductors. It serves as a valuable monomer in multicomponent polymerization reactions []. For instance, it can be used to synthesize fused heterocyclic polymers containing imidazo[2,1-b]thiazole units []. These polymers exhibit promising properties like good solubility, thermal stability, and low band gaps, making them attractive for various applications in organic electronics and photonics.
Q4: Are there any computational studies conducted on these anthracene derivatives containing 1-Ethynyl-4-hexylbenzene?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure of these anthracene derivatives []. These calculations provide theoretical estimates of the band gap energies, which can be compared with experimental data obtained from techniques like spectroscopic ellipsometry []. Such comparisons are essential for validating the accuracy of computational models and understanding the relationship between molecular structure and material properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















